(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- A study by Ozcubukcu et al. (2009) explored the use of a ligand similar in structure to (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone, demonstrating its application as a highly active catalyst in the Huisgen 1,3-dipolar cycloaddition. This showcases the potential of such compounds in catalyzing significant chemical reactions (Ozcubukcu et al., 2009).
Synthesis of Amino Acid Derivatives
- Matsunaga et al. (1997) described the synthesis of optically active α-amino acids and 4-substituted 2-oxazolidinones, which can be related to the chemical structure . This implies the compound's relevance in the synthesis of complex organic molecules (Matsunaga et al., 1997).
Role in Drug Synthesis
- Prasad et al. (2021) researched 1,2,4-triazoles, a core motif in the compound of interest, emphasizing their significant role in the synthesis of clinical drugs like Rizatriptan and Ribavirin. This highlights the compound's potential application in pharmaceutical synthesis (Prasad et al., 2021).
Application in Natural and Non-Natural Alkaloid Synthesis
- Research by Rumbo et al. (1996) on 3-hydroxy-4-pyrones, closely related to the chemical structure , illustrated their use in synthesizing highly functionalized azabicyclo[3.2.1]octane moieties. This suggests potential applications in creating diverse natural and non-natural alkaloids (Rumbo et al., 1996).
Production of β-Lactam Antibiotics
- A study by Cainelli et al. (1998) on N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, a compound with structural similarity, showcased its role in synthesizing key intermediates for β-lactam antibiotics production. This implies potential use of the compound in antibiotic synthesis (Cainelli et al., 1998).
Bioreductive Antitumor Agents
- Naylor et al. (1997) researched 2-cyclopropylindoloquinones, compounds structurally similar, for their role as bioreductively activated antitumor agents. This indicates possible applications in cancer treatment (Naylor et al., 1997).
Anti-Tubercular Activity
- Thomas et al. (2014) developed azetidinone derivatives containing 1, 2, 4-triazole, which were evaluated for their anti-tubercular properties. This research suggests the compound's relevance in developing treatments against tuberculosis (Thomas et al., 2014).
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme .
Mode of Action
Similar 1,2,4-triazole derivatives have been shown to form hydrogen bonds with different targets, which could potentially lead to changes in the function of these targets .
Biochemical Pathways
Related compounds have been shown to have potential anticancer activities, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by its ability to form hydrogen bonds, as is the case with 1,2,4-triazole derivatives .
Result of Action
Related compounds have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It is known that factors such as temperature and ph can affect the stability and activity of many compounds .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-22-14-12(3-2-6-16-14)15(21)19-7-11(8-19)20-9-13(17-18-20)10-4-5-10/h2-3,6,9-11H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCCHHVCHTYHMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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